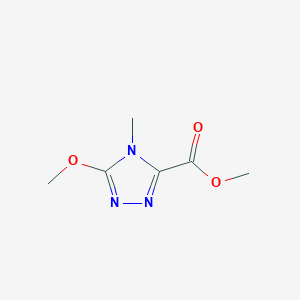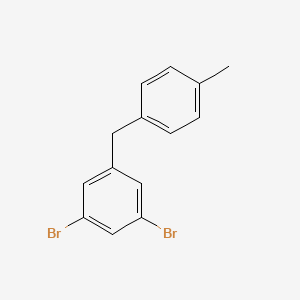
1,3-Dibromo-5-(4-methylbenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 4-methylbenzyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(4-methylbenzyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-5-(4-methylbenzyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis to construct complex molecular structures.
Biology: In the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-(4-methylbenzyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the methylbenzyl group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the benzyl group.
1,3-Dibromo-4-methylbenzene: Similar structure with a different position of the methyl group.
1,3-Dibromo-5-(4-chlorobenzyl)benzene: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dibromo-5-(4-methylbenzyl)benzene is unique due to the presence of both bromine atoms and the 4-methylbenzyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C14H12Br2 |
|---|---|
Poids moléculaire |
340.05 g/mol |
Nom IUPAC |
1,3-dibromo-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Br2/c1-10-2-4-11(5-3-10)6-12-7-13(15)9-14(16)8-12/h2-5,7-9H,6H2,1H3 |
Clé InChI |
CTUXOWQLPPTOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


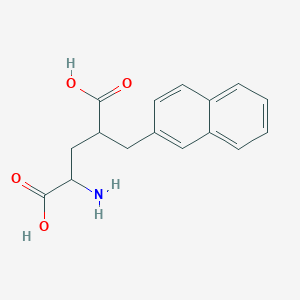
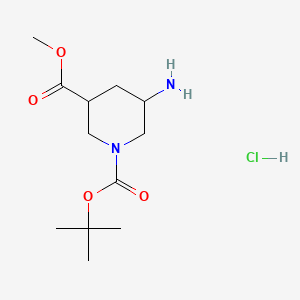
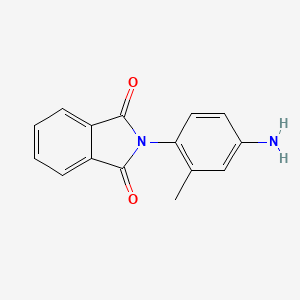
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)

![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)

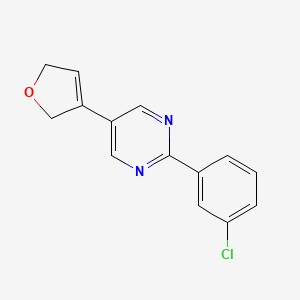
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)

